

Application Notes and Protocols for GS-6620 in Viral Polymerase Function Studies

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Compound of Interest

Compound Name: GS-6620 PM

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Introduction

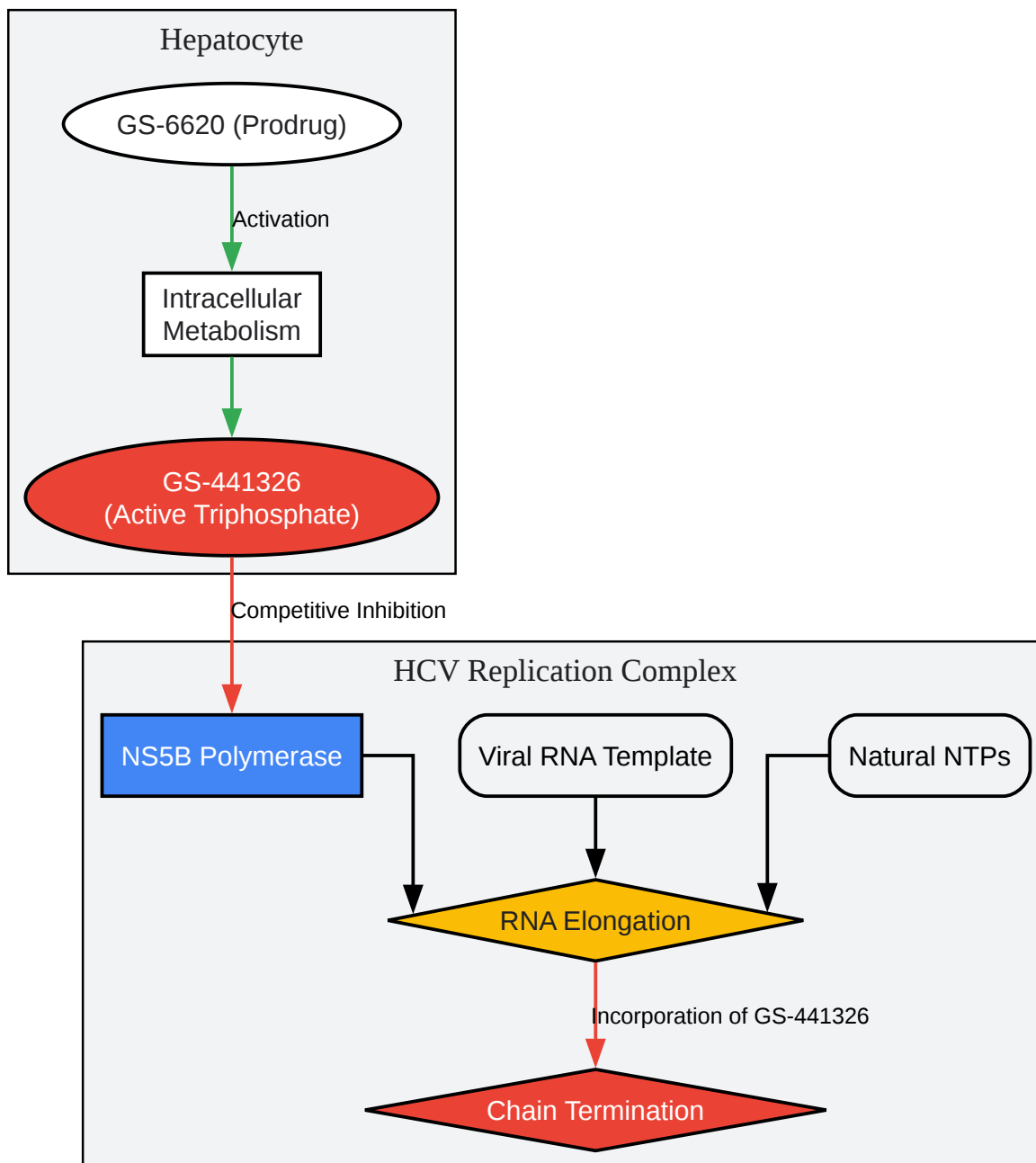
GS-6620 is a novel C-nucleoside monophosphate prodrug developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a class, nucleoside inhibitors targeting viral polymerases offer significant advantages, including broad genotypic coverage and a high barrier to resistance.[1][2] GS-6620 is intracellularly metabolized to its active triphosphate form, GS-441326, which acts as a competitive inhibitor of ATP incorporation and leads to chain termination of the nascent viral RNA.[1][3] These characteristics make GS-6620 a valuable research tool for elucidating the mechanisms of viral polymerase function and for the development of novel antiviral therapeutics.

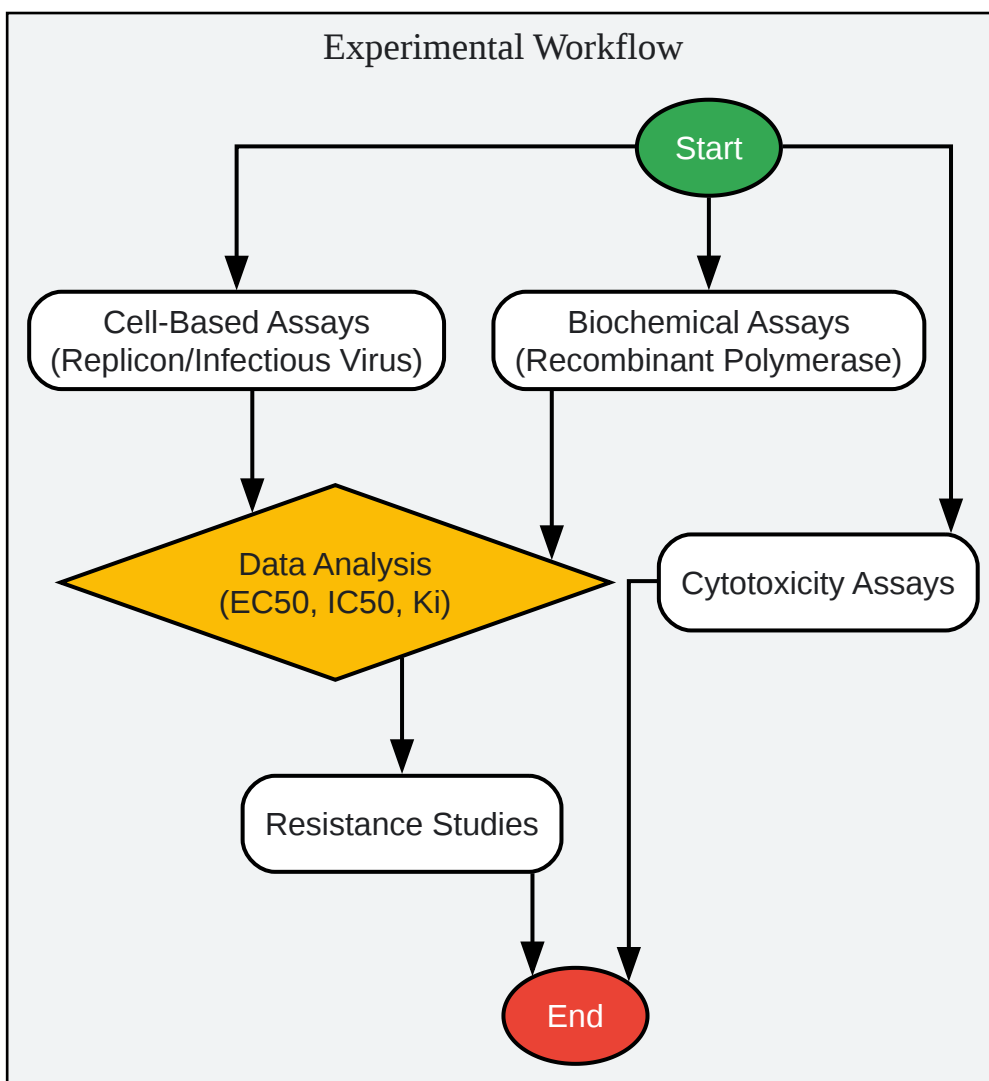
These application notes provide a comprehensive overview of the use of GS-6620 in studying viral polymerase, including its mechanism of action, key quantitative data, and detailed protocols for in vitro assays.

Mechanism of Action

GS-6620 is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. The activation pathway involves the cleavage of the phosphoramidate and ester moieties to yield the active 5'-triphosphate metabolite, GS-441326.[3] This active form mimics the natural substrate (ATP) of the viral RNA polymerase.[1][3] The unique 1'-cyano and 2'-C-methyl substitutions on the ribose ring of GS-441326 enhance its selectivity for the HCV NS5B

polymerase over host cellular polymerases.[1] Incorporation of GS-441326 into the growing RNA chain results in the termination of viral RNA synthesis.[1][3]





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References

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- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
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